2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
Description
2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a synthetic small molecule featuring a hybrid scaffold combining a fluorophenyl sulfanyl group, an azetidine ring, and a pyridazine moiety. The azetidine ring, a four-membered heterocycle, is notable for its conformational rigidity, which can enhance binding specificity in medicinal chemistry applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4OS/c16-11-3-5-13(6-4-11)22-10-15(21)20-8-12(9-20)18-14-2-1-7-17-19-14/h1-7,12H,8-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYXSWQNZAZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=CC=C(C=C2)F)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Substituent Effects
Substituent Impact on Bioactivity: The 4-fluorophenyl sulfanyl group in the target compound may enhance metabolic stability compared to the 4-methoxyphenyl group in , as fluorine’s electronegativity reduces oxidative degradation. However, the methoxy group in ’s compound could improve solubility via polar interactions .
Scaffold Rigidity and Conformation: The azetidine ring in the target compound imposes greater conformational restraint than the imidazo[1,2-a]pyridine () or isoquinoline () scaffolds. This rigidity may improve binding selectivity but could reduce synthetic accessibility .
Analytical Techniques
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one?
- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfanyl group introduction and azetidine ring functionalization. Key steps include:
- Step 1 : Coupling of the 4-fluorophenylsulfanyl group to the ethanone backbone under controlled temperatures (e.g., 50–80°C) in anhydrous solvents like DMF or THF .
- Step 2 : Functionalization of the azetidine ring with a pyridazin-3-yl amino group via nucleophilic substitution, requiring catalysts such as triethylamine and inert atmospheres to prevent oxidation .
- Optimization : Reaction time (12–24 hrs) and solvent polarity significantly influence yield and purity. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra identify protons and carbons in the fluorophenyl, azetidine, and pyridazine moieties. For example, the sulfanyl group’s proton resonates at δ 3.8–4.2 ppm, while pyridazine aromatic protons appear at δ 8.0–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z ~360–370) and fragments corresponding to azetidine cleavage .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity using C18 reverse-phase columns and acetonitrile/water mobile phases .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Hazard Classification : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation routes) based on GHS criteria. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers away from light and moisture .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer :
- Pyridazine Ring Modifications : Replacing the pyridazin-3-yl amino group with triazolyl or thiadiazole moieties (e.g., as in ) alters receptor binding affinity. For example, thiadiazole derivatives show enhanced antimicrobial activity due to increased electron-withdrawing effects .
- Fluorophenyl Substitution : Comparative studies with chlorophenyl or methoxyphenyl analogs (e.g., ) reveal that fluorophenyl groups improve metabolic stability and blood-brain barrier penetration in neurological targets .
- Quantitative Structure-Activity Relationship (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with kinase targets like EGFR or BRAF, validated via in vitro enzyme inhibition assays .
Q. What advanced analytical techniques resolve contradictions in spectral data interpretation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., azetidine protons at δ 3.5–4.5 ppm) by correlating 1H-1H and 1H-13C couplings .
- X-ray Crystallography : Provides definitive proof of stereochemistry and bond angles, critical for resolving discrepancies in NOESY spectra .
- LC-MS/MS Fragmentation Patterns : Differentiate isomers by analyzing collision-induced dissociation (CID) profiles. For example, sulfanyl vs. sulfonyl derivatives exhibit distinct fragment ions at m/z 120–150 .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces side reactions (e.g., azetidine ring opening) by maintaining precise temperature control (±2°C) and residence times in microreactors .
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for Suzuki-Miyaura coupling steps. For example, Pd(OAc)2 with XPhos ligand increases yield from 60% to 85% in fluorophenyl-thioether formation .
- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation, enabling immediate adjustments to solvent ratios or pH .
Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or pkCSM estimate logP (2.5–3.5), permeability (Caco-2 > 5 × 10−6 cm/s), and CYP450 inhibition risks. High logP values suggest need for prodrug strategies to enhance solubility .
- Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin (HSA) to predict plasma half-life. For example, fluorophenyl groups increase hydrophobic interactions, prolonging t1/2 .
- Metabolite Identification : Use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites, validated via in vitro liver microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
